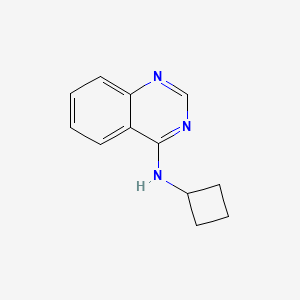

N-cyclobutylquinazolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclobutylquinazolin-4-amine” is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline derivatives have been associated with a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .

Applications De Recherche Scientifique

Photochemical Activation for Cellular Studies

Representative tertiary amines, including structures related to N-cyclobutylquinazolin-4-amine, have been linked to photoremovable protecting groups for photoactivation in cell physiology studies. These compounds, through photoactivation, enable the controlled release of bioactive molecules, demonstrating potential in gene editing and cellular regulation techniques Asad et al., 2017.

Anticancer Agents

N-substituted quinazolin-4-amines have been synthesized and identified as potent apoptosis inducers, highlighting their efficacy in cancer treatment. These compounds exhibit significant blood-brain barrier penetration and efficacy in various cancer models, underscoring their potential as clinical candidates for anticancer therapy Sirisoma et al., 2009.

Synthetic Methodologies

Efficient synthesis approaches for heteroarylquinazolin-4(3H)-ones have been developed, leveraging copper-catalyzed direct aerobic oxidative amination of sp3 C-H bonds. This methodology facilitates the preparation of quinazolinone derivatives, illustrating the versatility of quinazoline scaffolds in organic synthesis Li et al., 2014.

Molecular Docking and Cytotoxicity

Indole-aminoquinazoline hybrids have been synthesized and evaluated for their anticancer properties. These compounds have shown significant activity against various cancer cell lines and have been studied through molecular docking, suggesting their interaction with critical biological targets like the epidermal growth factor receptor (EGFR) Mphahlele et al., 2018.

Solid-Phase Synthesis

The solid-phase synthesis of diaminquinazolines, including methods for traceless cleavage and cyclization, highlights advances in efficient and versatile synthetic routes for the preparation of quinazoline derivatives, which are useful in drug discovery and development Wilson, 2001.

Propriétés

IUPAC Name |

N-cyclobutylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-7-11-10(6-1)12(14-8-13-11)15-9-4-3-5-9/h1-2,6-9H,3-5H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVOFEFTKDAISS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2440405.png)

![5-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2440406.png)

![3-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![[4-(Diethylamino)-2-methylphenyl]thiourea](/img/structure/B2440413.png)

![2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2440418.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2440419.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2440423.png)

![Methyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2440424.png)